REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([O:9][CH3:10])[CH:5]=[C:6]([CH3:8])[CH:7]=1.Cl[S:12]([OH:15])(=O)=[O:13].[Cl-].[Na+].[CH3:18][NH:19][CH:20](O)[CH3:21].Cl.[OH2:24]>ClCCl>[OH:24][CH2:21][CH2:20][N:19]([CH3:18])[S:12]([C:7]1[C:6]([CH3:8])=[CH:5][C:4]([O:9][CH3:10])=[CH:3][C:2]=1[CH3:1])(=[O:15])=[O:13] |f:2.3|
|
Name
|
|
Quantity
|
15 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
10 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
10 kg
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=C(C1)C)OC
|
Name
|
|
Quantity
|
35 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
17.46 kg
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
|
Quantity
|
20 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
15 kg
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
11.58 kg
|
Type
|
reactant
|
Smiles
|
CNC(C)O
|
Name
|
|
Quantity
|
45 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
85 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 L
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-7 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated off
|
Type
|
ADDITION
|
Details
|
diluted with 15.0 L of dichloromethane
|
Type
|
WASH
|
Details
|
washed with 30.0 L of sodium hydrogen carbonate solution (5%)
|
Type
|
CUSTOM
|
Details
|
After separation of the organic phase once again
|
Type
|
CUSTOM
|
Details
|
was slowly metered in at 10±5° C
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated off
|
Type
|
ADDITION
|
Details
|
diluted with 10.0 L dichloromethane
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
OCCN(S(=O)(=O)C1=C(C=C(C=C1C)OC)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |